Metazachlor metabolite M6
Overview
Description
Metazachlor metabolite M6 is a transformation product of the herbicide metazachlor, which is widely used in agriculture to control annual grasses and broadleaf weeds. Metazachlor belongs to the chloroacetamide class of chemicals and is known for its pre-emergence and early post-emergence activity. The metabolite M6 is formed through the degradation of metazachlor in the environment, particularly in soil and water systems .
Mechanism of Action
Target of Action
Metazachlor, the parent compound of Metazachlor metabolite M6, is a member of the chloroacetamide class of chemicals . It is primarily used as a herbicide to control a wide range of weeds in crops, ornamental trees, and shrubs . The primary targets of Metazachlor are the enzymes involved in the synthesis of very-long-chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .
Mode of Action
Metazachlor acts by inhibiting the elongase activity during lipid biosynthesis . This inhibition disrupts the synthesis of very-long-chain fatty acids, which are crucial for cell division and tissue differentiation during growth . As a result, the normal growth of the plant is affected, leading to the production of deformed seeds .
Biochemical Pathways
The biochemical pathways affected by Metazachlor involve the biosynthesis of lipids. Specifically, the compound interferes with the elongase enzymes that catalyze the formation of very-long-chain fatty acids . These fatty acids are essential components of the lipid bilayer in cell membranes and play a crucial role in various cellular functions. Disruption of these pathways can lead to abnormal cell division and growth .
Pharmacokinetics
Metazachlor is quickly metabolized in plants . It is absorbed through the roots or stems and is completely metabolized in the plant, with no detectable residues at harvest . The major metabolites of Metazachlor, which likely include this compound, are formed through oxidation and hydroxylation processes . These metabolites are more polar than the parent compound, which may affect their distribution and bioavailability in the plant.
Result of Action
The action of Metazachlor and its metabolites results in significant morphological changes in the plant. Specifically, the inhibition of very-long-chain fatty acid synthesis leads to the production of deformed seeds . This is due to the disruption of normal cell division and tissue differentiation processes, which are crucial for the growth and development of the plant .
Action Environment
The action, efficacy, and stability of Metazachlor and its metabolites can be influenced by various environmental factors. For instance, Metazachlor is known to be mobile in the environment and can be transported through drainflow . This mobility can potentially increase the exposure of non-target organisms to the compound and its metabolites . Furthermore, the degradation of Metazachlor in soil under field conditions has been reported, with a mean half-life of 6.8 days . This suggests that the persistence of Metazachlor and its metabolites in the environment can be influenced by factors such as soil type, temperature, and moisture content .
Biochemical Analysis
Biochemical Properties
Metazachlor Metabolite M6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, metazachlor affects elongase activity during lipid biosynthesis, thereby inhibiting the synthesis of very-long-chain fatty acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell division and tissue differentiation during growth, resulting in the production of deformed seeds .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Metazachlor is absorbed through the roots or stems of plants and affects elongase activity during lipid biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is quickly metabolized in plants , indicating its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding environmentally relevant concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. In plants, the Cl atom in metazachlor is replaced by glutathione, which can be decomposed by oxidation and hydroxylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed through the roots or stems of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor involves the introduction of 2,6-dimethylaniline into the structure of chloroacetamide. The preparation of its metabolite M6 typically occurs through environmental degradation processes rather than direct synthetic routes. Metazachlor undergoes various biotic and abiotic transformations, including hydrolysis, oxidation, and conjugation with natural compounds like glutathione .
Industrial Production Methods
Industrial production of metazachlor is carried out by companies like BASF, which developed the herbicide. The production process involves standard chemical synthesis techniques, followed by formulation into commercial products. The metabolites, including M6, are not produced industrially but are monitored as part of environmental safety assessments .
Chemical Reactions Analysis
Types of Reactions
Metazachlor and its metabolites, including M6, undergo several types of chemical reactions:
Oxidation: Metazachlor can be oxidized by ozone in both gas and aqueous phases, leading to various degradation products.
Hydrolysis: The herbicide can hydrolyze in the presence of water, forming different metabolites.
Common Reagents and Conditions
Oxidation: Ozone (O₃) is commonly used for the oxidation of metazachlor.
Hydrolysis: Water (H₂O) under various pH conditions can facilitate hydrolysis.
Conjugation: Glutathione (GSH) is involved in the conjugation reactions.
Major Products Formed
The major products formed from these reactions include ethanesulfonic acid, oxanillic acid, and other transformation products like M6 .
Scientific Research Applications
Metazachlor metabolite M6 has several scientific research applications:
Environmental Chemistry: Studying the degradation pathways and environmental fate of metazachlor and its metabolites helps in understanding their impact on ecosystems.
Analytical Chemistry: Developing analytical methods for detecting and quantifying metazachlor metabolites in environmental samples is essential for monitoring pollution levels.
Comparison with Similar Compounds
Similar Compounds
Metazachlor-oxalic acid (OA): Another major metabolite of metazachlor, formed through oxidation and hydrolysis.
Metazachlor-ethanesulfonic acid (ESA): Formed through conjugation with glutathione and subsequent degradation.
Uniqueness
Metazachlor metabolite M6 is unique in its specific formation pathway and its role in environmental degradation studies. Unlike other metabolites, M6 is particularly studied for its persistence and potential ecological effects .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUANMZOSNWAMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679741 | |
Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75972-11-1 | |
Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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